molecular formula C16H16N2S B11996948 N-(2-(3-Benzylthiazolidylidene))aniline CAS No. 63951-05-3

N-(2-(3-Benzylthiazolidylidene))aniline

Cat. No.: B11996948
CAS No.: 63951-05-3
M. Wt: 268.4 g/mol
InChI Key: LQRGKVHFSGIRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E)-3-benzyl-1,3-thiazolidin-2-ylidene]-N-phenylamine is a heterocyclic compound with the molecular formula C16H16N2S. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-benzyl-1,3-thiazolidin-2-ylidene]-N-phenylamine typically involves the condensation of benzylamine with a thiazolidine derivative under specific reaction conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for N-[(2E)-3-benzyl-1,3-thiazolidin-2-ylidene]-N-phenylamine are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-benzyl-1,3-thiazolidin-2-ylidene]-N-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazolidine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidine derivatives.

    Substitution: Formation of substituted thiazolidine derivatives with various functional groups.

Scientific Research Applications

N-[(2E)-3-benzyl-1,3-thiazolidin-2-ylidene]-N-phenylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-[(2E)-3-benzyl-1,3-thiazolidin-2-ylidene]-N-phenylamine involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1Z,2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]aniline
  • N-[(2E)-3-benzyl-1,3-thiazolidin-2-ylidene]aniline

Uniqueness

N-[(2E)-3-benzyl-1,3-thiazolidin-2-ylidene]-N-phenylamine is unique due to its specific substitution pattern on the thiazolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

63951-05-3

Molecular Formula

C16H16N2S

Molecular Weight

268.4 g/mol

IUPAC Name

3-benzyl-N-phenyl-1,3-thiazolidin-2-imine

InChI

InChI=1S/C16H16N2S/c1-3-7-14(8-4-1)13-18-11-12-19-16(18)17-15-9-5-2-6-10-15/h1-10H,11-13H2

InChI Key

LQRGKVHFSGIRFD-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=NC2=CC=CC=C2)N1CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.